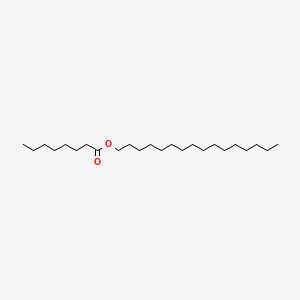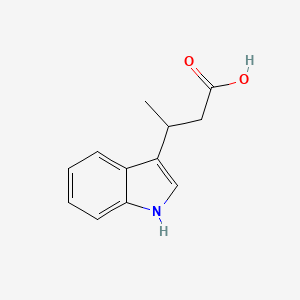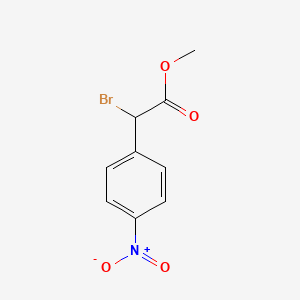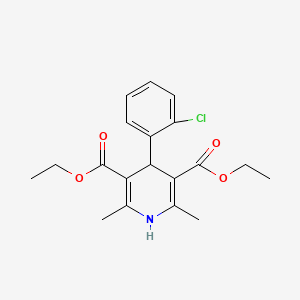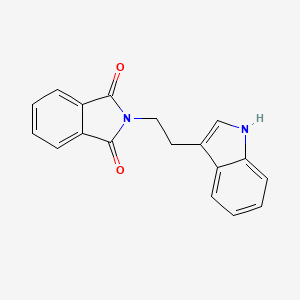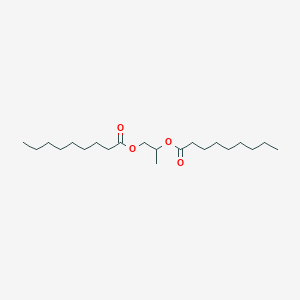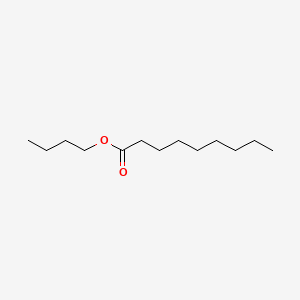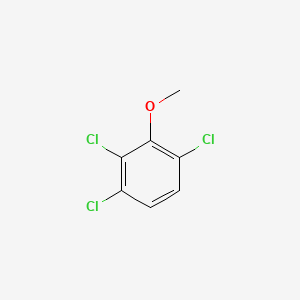![molecular formula C11H10N2 B1595284 4,9-dihydro-3H-Pyrido[3,4-b]indole CAS No. 4894-26-2](/img/structure/B1595284.png)
4,9-dihydro-3H-Pyrido[3,4-b]indole
Overview
Description
“4,9-dihydro-3H-Pyrido[3,4-b]indole” is a chemical compound . It is also known as 3H-Pyrido [3,4-b]indole-3-carboxylic acid, 4,9-dihydro-1-methyl-, methyl ester, (3S)-, hydroiodide (1:1) and Methyl (3S)-1-methyl-4,9-dihydro-3H-β-carboline-3-carboxylate hydroiodide (1:1) .
Synthesis Analysis
The synthesis of this compound involves various reactions. For instance, a visible‐light‐induced trifluoromethylation of isonitrile‐substituted indole derivatives has been developed from the reaction of isonitrile‐substituted indoles with Togni II reagent, affording 1‐ (trifluoromethyl)‐4,9‐dihydro‐3H‐pyrido [3,4‐b]indoles in moderate to good yields .Molecular Structure Analysis
The molecular structure of “4,9-dihydro-3H-Pyrido[3,4-b]indole” has been studied in various researches. For example, the crystal structure of murine cycloxygenase in complex with a harmaline analog, 4,9-dihydro-3H-pyrido [3,4-b]indole, has been reported .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, at elevated temperatures, harmaline reacts with methyl acrylate to give 3,4,6,7-tetrahydro-10-methoxy-2 H,12 H -indolo [2,3- a ]quinolizin-2-one .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,9-dihydro-3H-Pyrido[3,4-b]indole” include a molecular weight of 214.2631 . It also shows bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents, as well as positive fluorescence solvatochromism .Scientific Research Applications
Chemical Structure and Synthesis
- Synthesis and Structure Confirmation : 4,9-Dihydro-3H-Pyrido[3,4-b]indole derivatives are subject to chemical studies for their structure and synthesis. For instance, Murakami et al. (2010) achieved the chemical confirmation of the structure of a mutagenic aminophenylnorharman, which is a derivative of 4,9-dihydro-3H-Pyrido[3,4-b]indole, using authentic synthesis methods (Murakami et al., 2010).
- Synthesis Techniques : La Regina et al. (2014) developed a new, simple, and high-yielding method for preparing 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones, showcasing the chemical versatility and the potential for efficient synthesis of related compounds (La Regina et al., 2014).
Biological and Pharmacological Activities
- Antioxidant Properties : Anouhe et al. (2015) isolated new indole alkaloids from Dicorynia guianensis, including 4,9-dihydro-3H-pyrido[3,4-b]indole derivatives, which displayed notable antioxidant activities (Anouhe et al., 2015).
- Mass Spectrometry Applications : Nonami et al. (1998) demonstrated that beta-carbolines, including 4,9-dihydro-3H-Pyrido[3,4-b]indole, are useful MALDI matrices for the analysis of proteins and oligosaccharides, indicating their utility in advanced analytical techniques (Nonami et al., 1998).
Industrial Applications
- Analytical Methodologies : Crotti et al. (2010) explored the use of electrospray MS for characterizing beta-carbolines, including 4,9-dihydro-3H-Pyrido[3,4-b]indole, highlighting their role in understanding the chemical properties of compounds formed during food processing (Crotti et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4,9-dihydro-3H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,7,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYXKFHKVREUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197643 | |
| Record name | 3H-Pyrido(3,4-b)indole, 4,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,9-dihydro-3H-Pyrido[3,4-b]indole | |
CAS RN |
4894-26-2 | |
| Record name | 3H-Pyrido(3,4-b)indole, 4,9-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrido(3,4-b)indole, 4,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



